REACTION_CXSMILES
|
[CH2:1]([NH:6][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:2][CH:3]([CH3:5])[CH3:4].C(N(CC)CC)C.Cl.[C:20](Cl)(=[O:27])[C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1>ClCCl.C(=O)(O)[O-].[Na+]>[CH2:7]([N:6]([CH2:1][CH2:2][CH:3]([CH3:4])[CH3:5])[C:20](=[O:27])[C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1)[CH2:8][CH:9]([CH3:11])[CH3:10] |f:2.3,5.6|
|
Name
|
|
Quantity
|
24.7 mmol
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)NCCC(C)C
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=NC=C1)(=O)Cl
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the separated aqueous layer was extracted with methylene chloride (3×25 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (10 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anh. sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(C)C)N(C(C1=CC=NC=C1)=O)CCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |